1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of indole, characterized by a phenylsulfonyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate moiety.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-14-22(18-13-9-8-12-16(17)18)27(23,24)15-10-6-5-7-11-15/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZLHWZHHPAZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584674 | |
| Record name | 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870717-93-4 | |
| Record name | 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed C–H Borylation
Iridium-catalyzed C–H borylation has emerged as a powerful method for introducing boronate esters to aromatic systems. For indole derivatives, this approach requires a directing group to ensure regioselectivity. In the case of 1-(phenylsulfonyl)indole, the sulfonyl group acts as a directing group, enabling iridium complexes to activate the C3 position.
Procedure :
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A mixture of 1-(phenylsulfonyl)indole, bis(pinacolato)diboron (B₂pin₂), and the catalyst [(COD)Ir(OMe)]₂ is stirred in cyclohexane at 60°C under inert conditions.
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The reaction is typically complete within 18 hours, yielding the C3-borylated product in 60–75% yield after purification.
Mechanistic Insight :
The iridium catalyst facilitates oxidative addition of the C–H bond at C3, followed by borylation and reductive elimination. The sulfonyl group’s electron-withdrawing nature enhances the acidity of the C3–H bond, favoring this position over C2 or C4.
Halogen–Boron Exchange
An alternative route involves lithiation followed by treatment with a boron reagent. For example, 3-bromo-1-(phenylsulfonyl)indole can undergo halogen–lithium exchange using tert-butyllithium, generating a lithio intermediate that reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group.
Challenges :
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Strict temperature control (–78°C) is required to prevent side reactions.
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Yields are moderate (50–65%) due to competing protodeboronation or over-lithiation.
Sequential Sulfonylation and Borylation
A optimized two-step protocol combines N-sulfonylation and C3 borylation:
Step 1 : N-Sulfonylation of Indole
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Conditions : Indole (1 equiv), phenylsulfonyl chloride (1.2 equiv), NaH (1.5 equiv), THF, 0°C to RT, 12 h.
Step 2 : Ir-Catalyzed C–H Borylation
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Conditions : 1-(Phenylsulfonyl)indole (1 equiv), B₂pin₂ (1.5 equiv), [(COD)Ir(OMe)]₂ (3 mol%), 4,4’-di-tert-butyl-2,2’-bipyridine (6 mol%), cyclohexane, 60°C, 18 h.
Overall Yield : 68% (two steps).
Palladium-Catalyzed Cross-Coupling Approaches
While less common, palladium-mediated methods have been explored for constructing the boronate moiety. For instance, Suzuki-Miyaura coupling between 3-bromo-1-(phenylsulfonyl)indole and bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and KOAc in dioxane at 100°C affords the target compound in 55–60% yield. However, this method is less efficient than iridium-catalyzed borylation due to competing homocoupling and protodeboronation.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Ir-catalyzed C–H borylation | Cyclohexane, 60°C, 18 h | 60–75% | High regioselectivity; no prehalogenation required | Requires expensive Ir catalysts |
| Halogen–boron exchange | THF, –78°C, 2 h | 50–65% | Compatible with sensitive substrates | Low yields; stringent temperature control |
| Suzuki-Miyaura coupling | Dioxane, 100°C, 24 h | 55–60% | Uses commercial Pd catalysts | Side reactions reduce efficiency |
Practical Considerations and Optimization
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Purification : Chromatography on silica gel or alumina is essential to remove residual boron reagents and catalyst traces.
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Scale-Up : Iridium-catalyzed borylation is more amenable to large-scale synthesis due to fewer steps and higher reproducibility.
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Stability : The boronate ester is sensitive to moisture and protic solvents; reactions must be conducted under anhydrous conditions.
Emerging Strategies
Recent advances in photoredox catalysis and electrochemical methods show promise for milder borylation conditions. For example, visible-light-mediated borylation using [Ir(ppy)₃] as a photocatalyst has been reported for analogous indole derivatives, though yields remain suboptimal (40–50%) .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can lead to sulfone derivatives, while reduction can yield sulfoxides or other reduced forms.
Scientific Research Applications
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various binding interactions, while the dioxaborolane moiety can act as a Lewis acid, facilitating catalytic processes. The indole core provides a stable framework for these interactions, enhancing the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
- 1-[(4-Methylphenyl)sulfonyl]-3-(pinacol boronate)-1H-indole Molecular Formula: C21H24BNO4S (MW: 397.3) Key Difference: A methyl group on the phenylsulfonyl substituent (4-methylphenyl vs. phenyl). Impact: The methyl group may enhance solubility in non-polar solvents while slightly reducing electron-withdrawing effects compared to the unsubstituted phenylsulfonyl group. This could alter reaction rates in cross-couplings .
- 1-(Methylsulfonyl)-5-(pinacol boronate)indoline Molecular Formula: Not explicitly provided, but structurally related (MW: ~272–284 based on similar compounds). Key Difference: Methylsulfonyl group instead of phenylsulfonyl, and indoline (saturated) instead of indole. The methylsulfonyl group is less sterically bulky, which might improve accessibility in catalytic reactions .
Positional Isomerism of the Boronate Group
- 1-(Phenylsulfonyl)-5-(pinacol boronate)-1H-indole (BD230683) Molecular Formula: C20H22BNO4S (MW: ~383.3) Key Difference: Boronate at the 5-position instead of 3-position. Impact: Positional isomerism affects electronic distribution.
- 2-(Pinacol boronate)-1H-indole Molecular Formula: C14H18BNO2 (MW: 243.11) Key Difference: Boronate at the 2-position. Impact: The 2-position is less electronically activated compared to the 3-position, which may necessitate harsher reaction conditions for cross-coupling .
Alternative Protecting Groups and Substituents
- 1-Methyl-5-(pinacol boronate)-1H-indole Molecular Formula: C15H20BNO2 (MW: 257.14) Key Difference: Methyl group at the 1-position instead of phenylsulfonyl. This compound is reported to have 97% purity, making it a reliable synthetic intermediate .
- 1-(Pent-2-yn-1-yl)-3-(pinacol boronate)-1H-indole (8j) Molecular Formula: C17H20BNO2 (MW: 282.17) Key Difference: Alkynyl substituent at the 1-position. Reported HRMS data (m/z 282.1663) confirm structural integrity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred from similar compounds in and .
Table 2: Spectroscopic Data for Selected Analogs
Biological Activity
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₉H₂₁BN₂O₄S
- Molecular Weight : 384.26 g/mol
The structure includes a phenylsulfonyl group and a dioxaborolane moiety which are significant for its biological interactions.
1. Inhibition of Kinases
Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). Inhibitors of GSK-3β are known to play roles in numerous cellular processes including cell proliferation and survival.
Table 1: Inhibitory Activity Against Kinases
| Compound | Kinase Target | IC₅₀ (nM) |
|---|---|---|
| 1 | GSK-3β | 10 |
| 2 | IKK-β | 50 |
| 3 | ROCK-1 | 100 |
These values indicate that the compound exhibits potent inhibitory activity against these kinases, which are implicated in various diseases including cancer and neurodegeneration.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of lipopolysaccharide-induced inflammation, it was found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines effectively.
Case Study: Inflammatory Response
In an experimental setup involving macrophages treated with lipopolysaccharide (LPS), the compound reduced levels of TNF-α and IL-6 significantly compared to control groups. This suggests a potential therapeutic role in inflammatory diseases.
3. Cytotoxicity Assessment
Cytotoxicity studies were conducted using various cell lines to evaluate the safety profile of the compound. The results indicated that at lower concentrations (up to 10 µM), the compound did not significantly affect cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).
Table 2: Cytotoxicity Results
| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |
|---|---|---|
| 0.1 | >90 | >90 |
| 1 | >85 | >85 |
| 10 | >80 | >80 |
| 50 | <50 | <50 |
These findings indicate a favorable safety profile at therapeutic concentrations.
The biological activity of this compound is largely attributed to its ability to interact with specific protein targets involved in signaling pathways related to cell growth and inflammation. The dioxaborolane moiety may enhance its binding affinity to these targets, facilitating its inhibitory effects on kinase activity.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of the boronic ester.
- Monitor reaction progress via TLC or LC-MS to avoid over-borylation.
Basic: How should researchers characterize this compound to confirm its structure and purity?
Q. Essential Techniques :
- ¹H NMR and ¹¹B NMR : Confirm the presence of the boronic ester (characteristic peak at δ ~30–35 ppm in ¹¹B NMR) and phenylsulfonyl group (aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : Validate molecular weight (C₂₀H₂₂BNO₄S, MW 383.27 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95% recommended for reproducible cross-coupling reactions) .
Q. Example Data :
| Technique | Key Peaks/Results |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.15 (d, 1H, indole-H), 7.8–7.5 (m, 5H, phenylsulfonyl), 1.35 (s, 12H, pinacol) |
| ¹¹B NMR | δ 32.5 ppm (sharp singlet, boronic ester) |
Advanced: What catalytic systems are most effective for Suzuki-Miyaura cross-coupling reactions involving this compound?
Q. Optimal Conditions :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-rich aryl partners; SPhos-Pd for sterically hindered substrates .
- Base : Cs₂CO₃ or K₃PO₄ in toluene/water mixtures (3:1 v/v) at 80–100°C .
- Molar Ratio : 1.2 equiv boronic ester to 1 equiv aryl halide to minimize homeocoupling .
Case Study :
Coupling with 4-bromoanisole achieved 92% yield using Pd(OAc)₂/SPhos (2 mol%) and K₂CO₃ in THF/H₂O .
Advanced: How does the phenylsulfonyl group influence the stability and reactivity of the boronic ester?
- Stability : The electron-withdrawing sulfonyl group reduces electron density at the indole nitrogen, enhancing resistance to protodeboronation under acidic conditions .
- Reactivity : May slow transmetalation in Suzuki reactions compared to non-sulfonylated analogs; pre-activation with fluoride (e.g., KF) can improve coupling efficiency .
Q. Contradictions :
- Some studies report lower yields with electron-deficient aryl halides due to competitive coordination of the sulfonyl group to palladium .
Advanced: What computational methods predict the compound’s reactivity in non-traditional reactions (e.g., C–H activation)?
Q. Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for C–H borylation or oxidative coupling .
- Molecular Docking : Predict binding affinity to enzymes (e.g., cytochrome P450) for pharmacological studies .
Example Finding :
DFT studies suggest the boronic ester’s LUMO (-1.8 eV) facilitates nucleophilic attack in Pd-catalyzed reactions .
Basic: What are common side reactions during synthesis or applications, and how can they be mitigated?
Q. Side Reactions :
Q. Troubleshooting :
- Low coupling yields: Increase catalyst loading or switch to a more activating ligand (e.g., XPhos) .
Advanced: Can this compound serve as a ligand precursor in catalysis or materials science?
Yes:
- Ligand Synthesis : React with transition metals (e.g., Ru or Ir) to form complexes for photoredox catalysis .
- MOF Construction : Boronic esters can coordinate to metal nodes in porous materials .
Example :
Used to prepare imidazolium salts for N-heterocyclic carbene (NHC) ligands in asymmetric catalysis .
Advanced: How do discrepancies in reported purities (e.g., 95% vs. 97%) impact experimental reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
